Desacetyl Desmethyl Lacosamide

Beschreibung

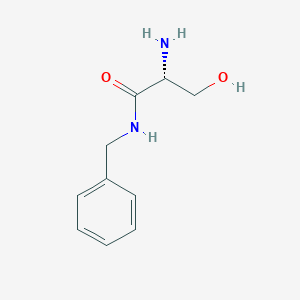

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2R)-2-amino-N-benzyl-3-hydroxypropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c11-9(7-13)10(14)12-6-8-4-2-1-3-5-8/h1-5,9,13H,6-7,11H2,(H,12,14)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYCNJBXJCACFCM-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CNC(=O)[C@@H](CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801228150 | |

| Record name | (2R)-2-Amino-3-hydroxy-N-(phenylmethyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801228150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175481-39-7 | |

| Record name | (2R)-2-Amino-3-hydroxy-N-(phenylmethyl)propanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175481-39-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R)-2-Amino-N-benzyl-3-hydroxypropanamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0175481397 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2R)-2-Amino-3-hydroxy-N-(phenylmethyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801228150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R)-2-AMINO-N-BENZYL-3-HYDROXYPROPANAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YWX32A3SZ0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Desacetyl Desmethyl Lacosamide

This guide provides a comprehensive overview of a viable and efficient synthetic pathway for Desacetyl Desmethyl Lacosamide, also known as (R)-2-amino-N-benzyl-3-hydroxypropanamide. This document is intended for researchers, scientists, and drug development professionals, offering not just a methodology, but also the underlying scientific rationale for the selected synthetic strategy. The synthesis is presented with a focus on achieving high chiral purity and yield, critical parameters in pharmaceutical development.

Introduction and Strategic Overview

Desacetyl Desmethyl Lacosamide is a key intermediate in the synthesis of Lacosamide, an antiepileptic drug.[1] Understanding its synthesis is crucial for process optimization and the development of novel analogs. The synthetic approach detailed herein leverages the readily available and chiral starting material, D-serine, to ensure the desired stereochemistry in the final product.

The core strategy involves a two-step sequence:

-

Amide Bond Formation: The carboxylic acid of D-serine is coupled with benzylamine to form the corresponding amide. To facilitate this reaction, the amino group of D-serine is first protected to prevent self-condensation and other side reactions. The tert-butyloxycarbonyl (Boc) group is an exemplary choice for this purpose due to its stability under the coupling conditions and its facile removal under acidic conditions.

-

Deprotection: The Boc protecting group is subsequently removed to yield the target molecule, Desacetyl Desmethyl Lacosamide.

This pathway is selected for its efficiency, use of common reagents, and the ability to control stereochemistry throughout the synthesis.

Visualizing the Synthetic Pathway

The overall synthetic scheme is depicted below. This diagram illustrates the transformation from the protected D-serine to the final product.

Sources

Deep Metabolic Profiling of Lacosamide: The Role of Desacetyl Desmethyl Lacosamide

The following technical guide details the role, formation, and analysis of Desacetyl Desmethyl Lacosamide (DDL) within the metabolic landscape of Lacosamide.

Executive Summary

Desacetyl Desmethyl Lacosamide (DDL) —chemically identified as (2R)-2-amino-N-benzyl-3-hydroxypropanamide—represents the fundamental "scaffold" of the antiepileptic drug Lacosamide. While the primary metabolic pathway of Lacosamide involves demethylation to O-desmethyl-lacosamide (ODL) via CYP2C19, DDL occupies a critical niche as both a terminal polar metabolite (contributing to the serine-derivative fraction in urine) and a key process impurity (Impurity E).

This guide analyzes DDL’s structural significance, its putative formation via deep hydrolytic pathways, and the validated LC-MS/MS protocols required for its detection in biological matrices.

Chemical Identity & Structural Logic

Lacosamide is a functionalized amino acid (D-serine derivative). Its pharmacological activity relies on specific functional groups capping this core. DDL is the result of stripping these functional caps.

Structural Deconstruction

| Compound | Chemical Name | Functional State | Pharmacological Activity |

| Lacosamide | (R)-2-acetamido-N-benzyl-3-methoxypropionamide | Parent (Active) | High (VGSC Slow Inactivation) |

| ODL (Metabolite) | (R)-2-acetamido-N-benzyl-3-hydroxypropionamide | Demethylated (Inactive) | Inactive |

| Desacetyl Lacosamide | (R)-2-amino-N-benzyl-3-methoxypropionamide | Deacetylated (Minor) | Unknown / Inactive |

| DDL (Impurity E) | (R)-2-amino-N-benzyl-3-hydroxypropionamide | Fully Stripped | Inactive / Excreted |

Key Insight: DDL is the "naked" serine-benzylamide backbone. Its formation requires the cleavage of both the ether bond (demethylation) and the amide bond (deacetylation).

Metabolic Pathway & Mechanism

While 95% of Lacosamide is excreted as unchanged drug (~40%) or ODL (~30%), a significant "Polar Fraction" (~20%) consisting of serine derivatives has been identified in urine.[1] DDL is the primary constituent of this deep metabolic fraction.

The Dual-Cleavage Pathway

The formation of DDL likely occurs via two converging pathways, driven by hepatic CYPs and cytosolic amidases.

Figure 1: Deep Metabolic Pathway of Lacosamide. The diagram illustrates the convergence of demethylation and deacetylation pathways leading to DDL.

Enzymology

-

Step 1 (Major): CYP2C19 mediates the O-demethylation of Lacosamide to ODL.[1]

-

Step 2 (Putative): Cytosolic or renal amidases cleave the acetyl group from ODL to form DDL.

-

Note: Direct deacetylation of Lacosamide to Desacetyl-Lacosamide is a minor parallel pathway, but ODL is the more abundant substrate for downstream processing.

-

Analytical Protocol: Detection of DDL

DDL is highly polar and lacks the UV-active chromophores of the parent drug, making LC-MS/MS the mandatory standard for detection.

Sample Preparation (Plasma/Urine)

-

Principle: Protein precipitation is preferred over Liquid-Liquid Extraction (LLE) due to DDL's high polarity (logP < 1).

-

Protocol:

-

Aliquot 50 µL plasma/urine.

-

Add 200 µL Acetonitrile containing Internal Standard (Lacosamide-d3).

-

Vortex (2 min) and Centrifuge (10,000 x g, 5 min).

-

Inject 5 µL of supernatant.

-

LC-MS/MS Parameters

To distinguish DDL from ODL and Lacosamide, specific MRM transitions must be monitored.

| Parameter | Setting |

| Column | C18 Polar-Embedded (e.g., Waters Atlantis T3), 2.1 x 100mm, 3µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Methanol |

| Gradient | 0-1 min: 5% B (Hold for polarity); 1-5 min: 5% -> 90% B |

| Ionization | ESI Positive Mode |

MRM Transitions Table:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

|---|---|---|---|

| Lacosamide | 251.1 | 108.1 | 20 |

| O-desmethyl (ODL) | 237.1 | 108.1 | 22 |

| DDL (Target) | 195.1 | 91.1 | 25 |

Note: The product ion 91.1 (Tropylium ion) is characteristic of the benzyl moiety retained in DDL.

Clinical & Regulatory Significance

Pharmacological Inactivity

DDL lacks the N-acetyl group required for the slow inactivation of voltage-gated sodium channels. Consequently, it is pharmacologically inactive .[1] Its accumulation in renal failure patients (due to high polarity) does not contribute to seizure control or typical neurotoxicity, though it serves as a marker for renal clearance capacity.

Impurity E (EP/USP Standards)

In drug development, DDL is strictly controlled as Impurity E .

-

Origin: Acidic hydrolysis during synthesis or storage.

-

Limit: NMT 0.15% (ICH Q3A threshold).

-

Toxicity: No genotoxic alerts; toxicity profile is consistent with the benign serine-derivative backbone.

References

-

European Medicines Agency (EMA). (2008). Vimpat (Lacosamide) Assessment Report. Retrieved from [Link]

-

U.S. Food and Drug Administration (FDA). (2008). Vimpat (Lacosamide) Clinical Pharmacology and Biopharmaceutics Review. Retrieved from [Link]

-

Cawello, W. (2015). Clinical Pharmacokinetic and Pharmacodynamic Profile of Lacosamide. Clinical Pharmacokinetics, 54(9), 901–914. Retrieved from [Link]

-

Tiwari, R. N., et al. (2019).[2] Identification and Characterization of Degradation Products of Lacosamide by LC-Q-TOF-MS. Acta Chromatographica, 31(1). Retrieved from [Link]

Sources

Technical Monograph: Lacosamide Mechanism of Action & Metabolic Profile

The following technical guide provides an in-depth analysis of the mechanism of action (MOA) of Lacosamide (LCM) and its metabolites. It is structured to serve as a reference for experimental design and drug development interpretation.

Executive Summary

Lacosamide (LCM) represents a distinct class of antiepileptic drugs (AEDs) known as functionalized amino acids. Unlike traditional sodium channel blockers (e.g., carbamazepine, phenytoin) that inhibit high-frequency neuronal firing by prolonging fast inactivation , Lacosamide selectively enhances slow inactivation of voltage-gated sodium channels (VGSCs).[1][2][3] This unique MOA allows for the normalization of hyperexcitable neuronal networks while largely sparing physiological activity.[4] Additionally, LCM binds to Collapsin Response Mediator Protein 2 (CRMP-2), a secondary target potentially linked to neuroprotection and epileptogenesis inhibition.[5]

Molecular Pharmacology: Selective Sodium Channel Modulation

The Paradigm of Slow Inactivation

Voltage-gated sodium channels exist in three primary states: Resting , Open , and Inactivated . Inactivation is further bifurcated into:

-

Fast Inactivation (ms): The classic "ball-and-chain" mechanism (IFM motif) occluding the pore immediately after opening. Targeted by traditional AEDs.[3][6]

-

Slow Inactivation (sec to min): A conformational rearrangement of the pore and voltage-sensor domains (VSD) induced by prolonged depolarization.

Mechanism: Lacosamide does not block the channel pore directly in the resting state, nor does it affect fast inactivation kinetics.[1][2][3][7] Instead, it binds to the VSD (specifically interacting with residues such as W1538 in Nav1.7) and pore residues in the slow-inactivated conformation. This binding stabilizes the channel in the slow-inactivated state, making it less available for subsequent depolarization.[3]

Physiological Outcome:

-

Sparing of Normal Activity: Single action potentials or short bursts (which rely on fast inactivation cycling) are unaffected.

-

Dampening of Seizure Activity: Prolonged depolarizations (characteristic of ictal discharges) drive channels into slow inactivation.[3] LCM "locks" them there, terminating the seizure focus.

Visualization of Gating Modulation

The following diagram illustrates the kinetic differentiation between traditional AEDs and Lacosamide.

Figure 1: Kinetic State Diagram distinguishing the stabilization targets of traditional sodium channel blockers (Fast Inactivated) versus Lacosamide (Slow Inactivated).

Secondary Target: CRMP-2 & Neuroplasticity

Lacosamide is the first AED known to bind Collapsin Response Mediator Protein 2 (CRMP-2) . CRMP-2 is a phosphoprotein critical for axonal growth and neuronal polarity.

-

Mechanism: In disease states (epilepsy, neuropathic pain), CRMP-2 is hyperphosphorylated or upregulated, leading to aberrant neurite outgrowth (sprouting). LCM binds to CRMP-2, inhibiting its ability to enhance tubulin polymerization.[5]

-

Clinical Implication: This suggests a potential disease-modifying effect (neuroprotection) beyond simple symptomatic seizure suppression, potentially inhibiting the structural rewiring (epileptogenesis) of the brain.

Figure 2: The putative neuroprotective pathway of Lacosamide via CRMP-2 modulation.

Metabolic Profile & Metabolite Activity

Lacosamide exhibits a linear pharmacokinetic profile with high oral bioavailability (~100%).

Biotransformation

Metabolism occurs primarily via the Cytochrome P450 system.

-

Primary Enzyme: CYP2C19 (major), CYP2C9, CYP3A4 (minor).[8]

-

Major Metabolite: O-desmethyl-lacosamide (ODL) .

-

Minor Metabolites: Polar fractions (serine derivatives).

Pharmacological Activity of Metabolites

A critical distinction for researchers is the activity of the O-desmethyl metabolite.

-

O-desmethyl-lacosamide: Inactive .[10] It shows no significant affinity for sodium channels or CRMP-2 and does not contribute to the anticonvulsant effect.

Table 1: Pharmacokinetic & Activity Summary

| Compound | Structure | Primary Enzyme | Activity Status | Plasma Exposure (vs Parent) |

| Lacosamide | (R)-2-acetamido-N-benzyl-3-methoxypropanamide | N/A | Active (Nav Slow Inact.) | 100% |

| O-desmethyl-lacosamide | (R)-2-acetamido-N-benzyl-3-hydroxypropanamide | CYP2C19 | Inactive | ~10-15% |

Experimental Validation Framework

To validate Lacosamide's mechanism in a research setting, standard fast-inactivation protocols will yield false negatives. The following protocol is designed specifically to isolate Slow Inactivation .

Protocol: Whole-Cell Patch Clamp for Slow Inactivation

Objective: Determine the shift in voltage dependence of slow inactivation (

System: HEK293 cells stably expressing Nav1.7 or Nav1.3.[2] Solutions:

-

Extracellular: 140 mM NaCl, 3 mM KCl, 1 mM MgCl2, 1 mM CaCl2, 10 mM HEPES (pH 7.3).

-

Intracellular: 130 mM CsF (to block K+ channels), 10 mM NaCl, 1 mM MgCl2, 10 mM EGTA, 10 mM HEPES (pH 7.3).

Step-by-Step Workflow:

-

Establish Configuration: Achieve whole-cell configuration; compensate for series resistance (>70%).

-

Holding Potential: Maintain cells at -120 mV to ensure all channels are in the resting state.

-

Conditioning Pulse (The Critical Step):

-

Apply a depolarizing prepulse to potentials ranging from -140 mV to +10 mV (in 10 mV increments).

-

Duration: 10 to 30 seconds . (Note: Standard protocols use ms; LCM requires seconds to engage slow inactivation).

-

-

Recovery Gap:

-

Hyperpolarize to -120 mV for 20-100 ms .

-

Reason: This allows channels that are fast inactivated to recover, leaving only slow inactivated channels non-conducting.[2]

-

-

Test Pulse:

-

Step to 0 mV for 20 ms to measure the available current (

).

-

-

Analysis:

-

Normalize Current:

. -

Plot

vs. Conditioning Voltage. -

Fit with Boltzmann equation:

. -

Result: LCM (100 µM) should cause a hyperpolarizing shift (leftward) of the

by approximately -15 to -30 mV compared to control.[11]

-

Figure 3: Electrophysiology workflow for isolating Sodium Channel Slow Inactivation.

References

-

Errington, A. C., et al. (2008). "The investigational anticonvulsant lacosamide selectively enhances slow inactivation of voltage-gated sodium channels."[1][2] Molecular Pharmacology.

-

Sheets, P. L., et al. (2008).[12] "Lacosamide inhibits the Nav1.7 sodium channel by enhancing slow inactivation." Journal of Pharmacology and Experimental Therapeutics.

-

Beyreuther, B. K., et al. (2007). "Lacosamide: a review of preclinical properties." CNS Drug Reviews.

-

Wang, Y., et al. (2010). "Lacosamide: a new approach to target voltage-gated sodium currents in epileptic disorders." CNS Drugs.[3]

-

Doty, P., et al. (2013). "Lacosamide."[1][2][4][8][9][13][14][15][16][17][18][19] Neurotherapeutics.

-

FDA Prescribing Information. (2023). "VIMPAT (lacosamide) tablets, for oral use."[9] DailyMed.

-

Wilson, S. M., & Khanna, R. (2015).[20] "Specific Binding of Lacosamide to Collapsin Response Mediator Protein 2 (CRMP2) and Direct Impairment of its Canonical Function."[5][17] Molecular Neurobiology.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Lacosamide: A New Approach to Target Voltage-Gated Sodium Currents in Epileptic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Lacosamide? [synapse.patsnap.com]

- 4. youtube.com [youtube.com]

- 5. Specific binding of lacosamide to collapsin response mediator protein 2 (CRMP2) and direct impairment of its canonical function: implications for the therapeutic potential of lacosamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Activity of the anticonvulsant lacosamide in experimental and human epilepsy via selective effects on slow Na+ channel inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. ema.europa.eu [ema.europa.eu]

- 10. GSRS [gsrs.ncats.nih.gov]

- 11. Comparative study of lacosamide and classical sodium channel blocking antiepileptic drugs on sodium channel slow inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Lacosamide Inhibition of NaV1.7 Channels Depends on its Interaction With the Voltage Sensor Domain and the Channel Pore [frontiersin.org]

- 13. ClinPGx [clinpgx.org]

- 14. ClinPGx [clinpgx.org]

- 15. medchemexpress.com [medchemexpress.com]

- 16. echemi.com [echemi.com]

- 17. experts.arizona.edu [experts.arizona.edu]

- 18. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]

- 19. Lacosamide - Wikipedia [en.wikipedia.org]

- 20. (S)-Lacosamide Binding to Collapsin Response Mediator Protein 2 (CRMP2) Regulates CaV2.2 Activity by Subverting Its Phosphorylation by Cdk5. | The Department of Pharmacology [pharmacology.arizona.edu]

Desacetyl Desmethyl Lacosamide CAS number 175481-39-7

The following technical guide provides an in-depth analysis of Desacetyl Desmethyl Lacosamide (CAS 175481-39-7), a critical impurity and reference standard in the development of the antiepileptic drug Lacosamide (Vimpat).

CAS 175481-39-7 | Chemical Identity, Synthesis, and Analytical Profiling[1][2]

Executive Summary

Desacetyl Desmethyl Lacosamide (also known as Lacosamide Impurity E ) is the core amino-amide scaffold of the antiepileptic agent Lacosamide. Chemically defined as (2R)-2-amino-N-benzyl-3-hydroxypropanamide , this compound represents the fully "stripped" pharmacophore, lacking both the N-acetyl group and the O-methyl ether functionality of the parent drug.

In pharmaceutical development, this compound serves two critical functions:

-

Impurity Reference Standard: It is used to quantify degradation products formed under harsh hydrolysis conditions (acidic/alkaline stress).

-

Synthetic Precursor: It represents the penultimate intermediate in the convergent synthesis of Lacosamide analogues.

Chemical Architecture & Physicochemical Properties

The molecule retains the chiral center of the starting material (D-Serine), which is critical for the pharmacological activity of the parent drug. Unlike Lacosamide, which is lipophilic (LogP ~0.9), the removal of the methyl and acetyl groups significantly increases the polarity of this impurity.

1.1 Core Identity Matrix

| Parameter | Technical Specification |

| Common Name | Desacetyl Desmethyl Lacosamide |

| IUPAC Name | (2R)-2-amino-N-benzyl-3-hydroxypropanamide |

| CAS Number | 175481-39-7 |

| Molecular Formula | C₁₀H₁₄N₂O₂ |

| Molecular Weight | 194.23 g/mol |

| Chirality | R-Enantiomer (derived from D-Serine) |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in Methanol, DMSO, Water; Sparingly soluble in Acetonitrile |

| pKa (Calculated) | ~13.5 (Amide), ~9.1 (Amine), ~13.0 (Hydroxyl) |

Formation & Synthetic Pathways[4]

Understanding the origin of CAS 175481-39-7 is essential for controlling Critical Quality Attributes (CQAs) in Lacosamide manufacturing. It can arise via two distinct mechanisms: Process-Related Synthesis (as a precursor) or Forced Degradation (as a breakdown product).

2.1 Synthetic Route (Process Origin)

The most robust method for generating the reference standard involves the coupling of N-protected D-Serine with benzylamine, followed by global deprotection.

Figure 1: Targeted synthesis of Desacetyl Desmethyl Lacosamide from D-Serine derivatives.

2.2 Degradation Pathway (Stability Origin)

Under ICH Q1A (R2) stress testing, Lacosamide exhibits specific degradation patterns. While O-desmethylation (Impurity I) and Deacetylation (Impurity D) occur primarily, extreme hydrolytic stress can lead to the formation of the double-stripped impurity (Impurity E).

Figure 2: Degradation logic showing CAS 175481-39-7 as a terminal hydrolysis product.

Analytical Profiling & Methodology

To accurately quantify this impurity, high-resolution chromatography is required due to its high polarity compared to the parent drug. Standard C18 methods often result in early elution (near the void volume) unless ion-pairing agents or specific aqueous-rich gradients are used.

3.1 Recommended HPLC/UPLC Protocol

This method utilizes a compatible mobile phase for Mass Spectrometry (LC-MS) to allow for simultaneous identification.

| Parameter | Condition |

| Column | Agilent Zorbax SB-C18 (150 x 4.6 mm, 3.5 µm) or equivalent |

| Mobile Phase A | 10 mM Ammonium Acetate + 0.1% Formic Acid (pH ~3.0) |

| Mobile Phase B | Acetonitrile (LC-MS Grade) |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 215 nm (Amide band) |

| Column Temp | 30°C |

3.2 Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B | Phase Description |

| 0.0 | 95% | 5% | Equilibration (Retention of polar impurity) |

| 5.0 | 95% | 5% | Isocratic hold for separation |

| 20.0 | 30% | 70% | Linear gradient to elute parent/lipophilics |

| 25.0 | 30% | 70% | Wash |

| 25.1 | 95% | 5% | Re-equilibration |

3.3 Mass Spectrometry Identification

-

Ionization Mode: ESI Positive (+ve)

-

Precursor Ion [M+H]⁺: 195.1 m/z

-

Key Fragments:

-

m/z 91.1: Tropylium ion (Benzyl group signature).

-

m/z 106.1: Benzylammonium ion (Cleavage of the amide bond).

-

m/z 74.0: Serine core fragment (C3H8NO+).

-

Regulatory & Safety Context

4.1 Impurity Qualification (ICH Q3A/Q3B)

As a degradation product, Desacetyl Desmethyl Lacosamide must be monitored. If levels exceed the qualification threshold (typically 0.15% or 1.0 mg/day intake, whichever is lower), toxicological qualification is required.

-

Structural Alert: The compound contains a primary amine and a hydroxyl group but lacks specific structural alerts for mutagenicity (e.g., nitro groups, alkylating agents). It is structurally related to the endogenous amino acid D-Serine.

4.2 Handling and Storage

-

Storage: Hygroscopic. Store at 2-8°C under inert atmosphere (Argon/Nitrogen).

-

Stability: Susceptible to oxidation at the primary amine if left exposed to air for extended periods.

References

-

Chemical Identity & Structure

-

Degradation Pathways & Analytical Methods

-

Wang, Q., et al. (2019).[6] "Identification of forced degradation products of lacosamide by LC-QqLIT-MS and LC-IT/TOF-MS". Acta Chromatographica, 31(1). Retrieved from

-

Tiwari, R. N., et al. (2019).[6][7] "Characterization of forced degradation products of Lacosamide". Journal of Pharmaceutical and Biomedical Analysis.

-

-

Synthesis & Applications

Sources

- 1. Desacetyl Desmethyl Lacosamide | LGC Standards [lgcstandards.com]

- 2. scbt.com [scbt.com]

- 3. Desmethyl Lacosamide | 175481-38-6 [chemicalbook.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. akjournals.com [akjournals.com]

- 7. akjournals.com [akjournals.com]

- 8. Desacetyl DesMethyl LacosaMide | 175481-39-7 [chemicalbook.com]

An In-depth Technical Guide to Desacetyl Desmethyl Lacosamide in Neuroscience Research

Foreword: The Significance of the "Inactive" Metabolite

In the landscape of neuroscience drug discovery and development, the intense focus is often placed upon the primary active pharmaceutical ingredient (API). However, a comprehensive understanding of a drug's in vivo journey necessitates a thorough investigation of its metabolic fate. Metabolites, even those deemed "inactive," are integral to the complete pharmacological and toxicological profile of a parent compound. Desacetyl Desmethyl Lacosamide, the principal metabolite of the widely-used anti-epileptic drug Lacosamide, represents a quintessential example of this principle. While currently understood to be pharmacologically inactive with respect to anticonvulsant activity, its role in research and clinical practice is multifaceted and crucial for a complete understanding of Lacosamide's disposition. This guide provides an in-depth technical overview of Desacetyl Desmethyl Lacosamide for researchers, scientists, and drug development professionals, moving beyond a cursory dismissal of its "inactive" status to a nuanced appreciation of its scientific utility.

Physicochemical Profile of Desacetyl Desmethyl Lacosamide

Desacetyl Desmethyl Lacosamide, systematically known as (2R)-2-Amino-3-hydroxy-N-(phenylmethyl)-propanamide, is the O-desmethylated metabolite of Lacosamide.[1][2] It is also recognized as an impurity in the synthesis of Lacosamide, designated as Lacosamide Impurity E.[3][4] A foundational understanding of its chemical and physical properties is paramount for any laboratory-based investigation.

| Property | Value | Source(s) |

| Chemical Name | (2R)-2-Amino-3-hydroxy-N-(phenylmethyl)-propanamide | |

| Synonyms | O-desmethyl Lacosamide, Lacosamide Impurity E | [3][4] |

| CAS Number | 175481-39-7 | [3] |

| Molecular Formula | C₁₀H₁₄N₂O₂ | [3] |

| Molecular Weight | 194.23 g/mol | [3] |

| Appearance | White to off-white solid | [3] |

The Metabolic Journey: From Lacosamide to its Primary Metabolite

Lacosamide undergoes hepatic metabolism to form Desacetyl Desmethyl Lacosamide.[1][2] This biotransformation is primarily mediated by the cytochrome P450 (CYP) enzyme superfamily, specifically isoforms CYP3A4, CYP2C9, and CYP2C19.[1][2] The O-demethylation of Lacosamide results in the formation of this major, yet pharmacologically inactive, metabolite.[1][2]

Caption: Metabolic pathway of Lacosamide to Desacetyl Desmethyl Lacosamide.

Understanding this metabolic pathway is critical for interpreting pharmacokinetic data and anticipating potential drug-drug interactions. For instance, co-administration of potent inhibitors or inducers of these CYP enzymes could theoretically alter the plasma concentrations of both Lacosamide and its metabolite, although clinically significant interactions for Lacosamide are reported to be rare.[5]

Comparative Pharmacokinetics: Lacosamide vs. Desacetyl Desmethyl Lacosamide

While derived from Lacosamide, Desacetyl Desmethyl Lacosamide exhibits a distinct pharmacokinetic profile. A comparative analysis is essential for researchers designing and interpreting both preclinical and clinical studies.

| Parameter | Lacosamide | Desacetyl Desmethyl Lacosamide | Source(s) |

| Pharmacological Activity | Active (anticonvulsant) | Inactive | [1][2] |

| Elimination Half-life | ~13 hours | 15-23 hours | [6] |

| Plasma Exposure (relative to parent) | 100% | ~10% | [6] |

| Primary Route of Elimination | Renal excretion and biotransformation | Renal excretion | [1] |

| Protein Binding | <15% | Not specified, likely low | [7] |

The longer half-life of the metabolite means that it persists in the systemic circulation for a greater duration than the parent drug. While its plasma exposure is significantly lower than Lacosamide, its sustained presence makes it a reliable biomarker for assessing Lacosamide metabolism and patient adherence over a longer time window.

The Question of Pharmacological Inactivity

However, it is crucial for the scientific community to maintain a critical perspective. The "inactivity" of a metabolite is often defined within the narrow context of the parent drug's primary therapeutic effect. It is conceivable, though not yet demonstrated, that Desacetyl Desmethyl Lacosamide could have subtle, off-target effects or interact with other biological systems not yet investigated. Therefore, its use as a negative control in experiments is a scientifically sound practice to ensure that the observed effects are indeed attributable to Lacosamide itself.

Applications in Neuroscience Research

Despite its lack of direct anticonvulsant activity, Desacetyl Desmethyl Lacosamide serves several vital functions in neuroscience research.

Reference Standard for Bioanalytical Method Development

The most immediate and widespread application of Desacetyl Desmethyl Lacosamide is as a reference standard for the development and validation of bioanalytical methods, such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[9] These methods are essential for:

-

Pharmacokinetic studies: To accurately quantify the concentrations of both the parent drug and its metabolite in biological matrices like plasma, serum, and urine.

-

Therapeutic Drug Monitoring (TDM): In clinical settings, monitoring the levels of Lacosamide and its metabolite can help optimize dosing regimens, particularly in special patient populations.[10]

-

Purity analysis of Lacosamide API: As an identified impurity, Desacetyl Desmethyl Lacosamide is used to ensure the quality and purity of the bulk drug substance.[3]

Experimental Protocol: Quantification of Desacetyl Desmethyl Lacosamide in Human Serum by LC-MS/MS

This protocol provides a generalized workflow. Specific parameters must be optimized in-house.

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of human serum in a microcentrifuge tube, add 300 µL of methanol containing an appropriate internal standard (e.g., a stable isotope-labeled analog).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

LC-MS/MS Analysis:

-

LC System: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Desacetyl Desmethyl Lacosamide: Precursor ion (Q1) m/z 195.1 → Product ion (Q3) m/z (a characteristic fragment, to be determined empirically).

-

Internal Standard: Q1 m/z → Q3 m/z.

-

-

-

Data Analysis:

-

Construct a calibration curve using standards of known Desacetyl Desmethyl Lacosamide concentrations.

-

Quantify the concentration in unknown samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.

-

Biomarker of Lacosamide Metabolism

The concentration of Desacetyl Desmethyl Lacosamide in plasma or urine can serve as a valuable biomarker for assessing the metabolic activity of the CYP enzymes responsible for its formation.[2] This has implications for:

-

Pharmacogenomic studies: Investigating the influence of genetic polymorphisms in CYP2C9 and CYP2C19 on Lacosamide metabolism. Individuals who are poor metabolizers for these enzymes may exhibit different ratios of the metabolite to the parent drug.[2]

-

Drug-drug interaction studies: Assessing the impact of co-administered drugs on the metabolic clearance of Lacosamide.

Negative Control in Mechanistic Studies

In experiments designed to elucidate the molecular mechanisms of Lacosamide, Desacetyl Desmethyl Lacosamide is an indispensable tool as a negative control. By demonstrating that the metabolite does not produce the same biological effect as the parent compound, researchers can more definitively attribute the observed activity to Lacosamide itself. This is particularly important when investigating novel or off-target effects of Lacosamide.

Caption: Workflow for using Desacetyl Desmethyl Lacosamide as a negative control.

Synthesis and Purification Outline

While commercially available, a research group may need to synthesize or purify Desacetyl Desmethyl Lacosamide. Based on its chemical structure, a plausible synthetic route starts from D-serine.

Conceptual Synthesis Pathway:

-

Protection of the amino group of D-serine: This is a standard step in peptide chemistry to prevent side reactions. A common protecting group is tert-butyloxycarbonyl (Boc).

-

Amide coupling with benzylamine: The carboxylic acid of the protected D-serine is activated (e.g., with DCC/HOBt) and reacted with benzylamine to form the benzylamide.

-

Deprotection of the amino group: The Boc group is removed under acidic conditions (e.g., with trifluoroacetic acid) to yield the free amine, which is Desacetyl Desmethyl Lacosamide.

Purification:

Purification would likely involve flash column chromatography on silica gel, followed by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the final product with high purity.

Future Research Directions

The narrative of Desacetyl Desmethyl Lacosamide is likely not complete. Future research could explore:

-

Broad-spectrum screening: A comprehensive screening of the metabolite against a wide array of neurological targets (receptors, ion channels, enzymes) to definitively confirm its lack of off-target activity.

-

Chronic exposure studies: Investigating whether long-term exposure to the metabolite, as occurs in patients on chronic Lacosamide therapy, has any unforeseen biological consequences.

-

Role in idiosyncratic adverse drug reactions: While rare, some adverse effects of Lacosamide could potentially be mediated by its metabolites. Further toxicological studies could explore this possibility.

Conclusion

Desacetyl Desmethyl Lacosamide, while lacking the therapeutic efficacy of its parent compound, is far from being an insignificant molecule in the field of neuroscience. Its utility as a reference standard for bioanalytical methods, a biomarker for metabolic studies, and a negative control in mechanistic experiments underscores its importance. A thorough understanding of its properties and applications is indispensable for any researcher working with Lacosamide. This guide provides a technical foundation for such work and encourages a more holistic view of drug metabolism, where every metabolite tells a part of the story.

References

-

Veeprho. (n.d.). Desmethyl Lacosamide. Retrieved from [Link]

-

de Biase, S., Valmadre, A., & Fattore, C. (2014). Clinical pharmacokinetic and pharmacodynamic profile of lacosamide. Clinical Pharmacokinetics, 53(11), 965–975. [Link]

-

National Institute of Diabetes and Digestive and Kidney Diseases. (2019). Lacosamide. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institutes of Health. [Link]

-

Chung, S., Sperling, M. R., Biton, V., Krauss, G., Hebert, D., Rudd, G. D., & Doty, P. (2010). Lacosamide: pharmacology, mechanisms of action and pooled efficacy and safety data in partial-onset seizures. Expert Opinion on Drug Metabolism & Toxicology, 6(5), 635–646. [Link]

-

Tchekalarova, J., Atanasova, D., Nenchovska, Z., Atanasova, M., Lazarov, N., & Kortenska, L. (2021). Effects of Lacosamide Treatment on Epileptogenesis, Neuronal Damage and Behavioral Comorbidities in a Rat Model of Temporal Lobe Epilepsy. International Journal of Molecular Sciences, 22(16), 8758. [Link]

-

Wikipedia. (2024). Lacosamide. [Link]

-

U.S. Food and Drug Administration. (2008). Pharmacology/Toxicology Review and Evaluation for NDA 22-255. [Link]

-

European Medicines Agency. (2016). Lacosamide Accord. [Link]

-

Danoun, O. (2022, August 30). Lacosamide (Vimpat) for Epilepsy. Great Except One Complication [Video]. YouTube. [Link]

-

ResearchGate. (n.d.). Fig. S1 Plasma concentration–time profile of O-desmethyl lacosamide in.... [Link]

-

Curia, G., Aracri, P., & Avanzini, G. (2009). Lacosamide: A New Approach to Target Voltage-Gated Sodium Currents in Epileptic Disorders. CNS Drugs, 23(7), 555–568. [Link]

-

National Center for Biotechnology Information. (2018). Lacosamide Therapy and CYP2C19 Genotype. In Medical Genetics Summaries. [Link]

-

Mayo Clinic. (2025, October 31). Lacosamide (oral route). [Link]

- Google Patents. (n.d.). WO2011015617A1 - Solid forms of an n-(phenylmethyl)

-

Tomson, T., & Landmark, C. J. (2019). Lacosamide at therapeutic concentrations induces histone hyperacetylation in vitro. Epilepsia Open, 4(2), 345–349. [Link]

-

Niespodziany, I., André, V. M., & Leclère, N. (2013). Comparative Study of Lacosamide and Classical Sodium Channel Blocking Antiepileptic Drugs on Sodium Channel Slow Inactivation. Epilepsy Research, 107(1-2), 32–41. [Link]

-

Ben-Menachem, E. (2009). Lacosamide as treatment for partial epilepsy: mechanisms of action, pharmacology, effects, and safety. Therapeutics and Clinical Risk Management, 5, 779–788. [Link]

-

ResearchGate. (n.d.). Low potential for drug-drug interaction of lacosamide. [Link]

-

Global Substance Registration System. (n.d.). (2R)-2-AMINO-3-METHOXY-N-(PHENYLMETHYL)PROPANAMIDE. Retrieved from [Link]

- Google Patents. (n.d.). EP2528891A2 - Processes for reducing impurities in lacosamide.

-

Payto, D., Foldvary-Schaefer, N., So, N., Bruton, M., & Wang, S. (2014). A sensitive and rapid method for quantification of lacosamide and desmethyl lacosamide by LC-MS/MS. Bioanalysis, 6(23), 3161–3168. [Link]

-

Pharmaffiliates. (n.d.). Lacosamide-impurities. Retrieved from [Link]

- Google Patents. (n.d.). WO2010115906A1 - 2-{2-amino-3-[hydroxy(phenyl)methyl]phenyl} acetamide.

-

Wu, S. N., Li, H. F., & Jan, C. R. (2020). Effective Modulation by Lacosamide on Cumulative Inhibition of I Na during High-Frequency Stimulation and Recovery of I Na Block during Conditioning Pulse Train. International Journal of Molecular Sciences, 21(18), 6614. [Link]

-

ResearchGate. (n.d.). Comparative study of lacosamide and classical sodium channel blocking antiepileptic drugs on sodium channel slow inactivation. [Link]

- Google Patents. (n.d.). US8440863B2 - Preparation of (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentanamine.

-

ClinicalTrials.gov. (n.d.). A Study to Evaluate the Efficacy, Safety, and Pharmacokinetics of Lacosamide in Neonates With Repeated Electroencephalographic Neonatal Seizures. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and characterization of process related impurities of an anticonvulsant drug-Lacosamide. [Link]

- Google P

-

Frontiers. (n.d.). Lacosamide Inhibition of NaV1.7 Channels Depends on its Interaction With the Voltage Sensor Domain and the Channel Pore. [Link]

-

ResearchGate. (n.d.). Lacosamide has low potential for drug–drug interaction (abstract p. 562). [Link]

Sources

- 1. Lacosamide - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Lacosamide Therapy and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Desacetyl DesMethyl LacosaMide | 175481-39-7 [chemicalbook.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Lacosamide: pharmacology, mechanisms of action and pooled efficacy and safety data in partial-onset seizures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Lacosamide as treatment for partial epilepsy: mechanisms of action, pharmacology, effects, and safety - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Clinical pharmacokinetic and pharmacodynamic profile of lacosamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Lacosamide - Wikipedia [en.wikipedia.org]

- 9. A sensitive and rapid method for quantification of lacosamide and desmethyl lacosamide by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Note: High-Sensitivity Quantitation of Desacetyl Desmethyl Lacosamide (DDL) via MCX-SPE and HSS-T3 UHPLC-MS/MS

This Application Note is designed for analytical chemists and drug metabolism scientists requiring a robust methodology for the detection of Desacetyl Desmethyl Lacosamide (DDL) .

Analyte Definition:

-

Target: Desacetyl Desmethyl Lacosamide (DDL)[1]

-

Chemical Name: (2R)-2-amino-N-benzyl-3-hydroxypropanamide[1]

-

Nature: This is the fully hydrolyzed core of Lacosamide, resulting from the cleavage of the N-acetyl group (amide hydrolysis) and the O-methyl group (ether cleavage).

-

Analytical Challenge: Unlike the parent drug (lipophilic) or the major metabolite O-desmethyl lacosamide (ODL), DDL is highly polar and amphoteric (containing a free primary amine and a free hydroxyl group). Standard C18 methods often fail to retain it, leading to ion suppression near the void volume.

Part 1: Strategic Analytical Approach

The Polarity Paradox

Lacosamide is moderately lipophilic, but DDL is highly polar. A standard C18 gradient optimized for Lacosamide will elute DDL in the solvent front.

-

Solution: We utilize a High Strength Silica (HSS) T3 stationary phase.[1] This C18 bonding technology allows 100% aqueous compatibility, promoting the retention of polar amines via hydrophobic interaction with the benzyl moiety and silanol activity.

Sample Preparation Logic

Protein precipitation (PPT) is insufficient for DDL because polar matrix interferences (phospholipids/salts) co-elute with the analyte.[1]

-

Solution: Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction . The free primary amine on DDL (

) allows it to bind electrostatically to the MCX sorbent at acidic pH, while neutrals (parent drug) and acidic interferences are washed away.

Part 2: Experimental Protocols

Reagents and Standards

-

Analyte: Desacetyl Desmethyl Lacosamide (Custom synthesis or degradation standard).[1]

-

Internal Standard (IS): Lacosamide-d3 (Note: Due to polarity differences, retention times will vary.[1] If available, use a ¹³C/¹⁵N labeled analog of the amine core).

-

Matrix: Human Plasma (K₂EDTA) or Microsomal Incubation Media.[1]

Protocol A: Mixed-Mode Cation Exchange (MCX) Extraction

This protocol isolates the polar amine (DDL) from the lipophilic parent.[1]

-

Pre-treatment: Aliquot 200 µL plasma. Add 20 µL IS working solution.[1] Add 200 µL 4% H₃PO₄ (aq) to acidify (pH ~2-3) and disrupt protein binding.[1] Vortex 30s.

-

Conditioning: Use Waters Oasis MCX 30 mg plate (or equivalent).

-

Loading: Load pre-treated sample at low vacuum (<5 Hg).

-

Wash 1 (Acidic/Neutral removal): 1 mL 2% Formic Acid in Water.[1]

-

Wash 2 (Lipophilic removal): 1 mL 100% Methanol.[1] (Note: The parent Lacosamide elutes here.[1] Collect this fraction if simultaneous parent monitoring is required).

-

Elution (Target DDL): 2 x 400 µL 5% NH₄OH in Methanol . The high pH neutralizes the amine, breaking the ionic bond.

-

Reconstitution: Evaporate eluate under N₂ at 40°C. Reconstitute in 100 µL Mobile Phase A .

Protocol B: UHPLC-MS/MS Parameters

Chromatographic Conditions:

-

System: Agilent 1290 Infinity II or Waters ACQUITY UPLC I-Class.

-

Column: Waters ACQUITY UPLC HSS T3, 1.8 µm, 2.1 x 100 mm.

-

Column Temp: 40°C.

-

Flow Rate: 0.4 mL/min.[1]

-

Mobile Phase A: 0.1% Formic Acid + 2mM Ammonium Formate in Water (Buffers amine pH).[1]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Gradient Profile:

| Time (min) | % B | Event | Rationale |

|---|---|---|---|

| 0.00 | 2 | Hold | Focus polar DDL on column head. |

| 1.00 | 2 | Isocratic | Elute unretained salts. |

| 5.00 | 40 | Linear Ramp | Elute DDL (approx.[1] 2.5 min) and ODL. |

| 5.10 | 95 | Wash | Flush lipophilic matrix.[1] |

| 6.50 | 95 | Hold | Column cleaning.[1] |

| 6.60 | 2 | Re-equilibrate | Prepare for next injection.[1] |

Mass Spectrometry (ESI+) Parameters:

-

Capillary Voltage: 3.0 kV.[1]

-

Desolvation Temp: 500°C.

-

MRM Transitions:

| Analyte | Precursor (m/z) | Product (m/z) | Cone (V) | CE (eV) | Type |

| DDL | 195.1 | 91.1 | 25 | 20 | Quant (Benzyl cation) |

| DDL | 195.1 | 108.1 | 25 | 15 | Qual (Hydroxy-amide) |

| Lacosamide | 251.1 | 108.1 | 30 | 18 | Reference |

| ODL | 237.1 | 108.1 | 30 | 18 | Reference |

Note: DDL Precursor = 250.3 (Lacosamide) - 42 (Acetyl) - 14 (Methyl) + H = ~195.1 Da.[1]

Part 3: Data Presentation & Validation[3]

Expected Performance Metrics

The following table summarizes the validation criteria for DDL detection in plasma.

| Parameter | Specification | Notes |

| LLOQ | 0.5 ng/mL | High sensitivity due to MCX concentration factor (4x).[1] |

| Linearity | 0.5 – 1000 ng/mL | |

| Recovery | > 85% | MCX extraction is highly efficient for amines.[1] |

| Matrix Effect | < 10% suppression | HSS T3 separates DDL from early eluting phospholipids.[1] |

| Retention Time | ~2.4 min | Distinct from ODL (~3.2 min) and Lacosamide (~4.1 min).[1] |

Metabolic & Degradation Pathway Visualization

The following diagram illustrates the relationship between Lacosamide, its major metabolite (ODL), and the target analyte (DDL).

Figure 1: Formation pathway of Desacetyl Desmethyl Lacosamide (DDL) via sequential demethylation and deacetylation.

Part 4: References

-

Mouskeftara, T., et al. (2019). "A Simple Method for the Determination of Lacosamide in Blood by GC‐MS."[3] Journal of Forensic Sciences. Link

-

Relevance: Establishes baseline extraction protocols for Lacosamide, though GC-MS requires derivatization for polar metabolites like DDL.

-

-

Bharwad, K. D., et al. (2020). "Selective quantification of lacosamide in human plasma by UPLC-MS/MS."[1][3] Biomedical Chromatography. Link

-

Relevance: Provides the foundational UPLC parameters for Lacosamide and ODL, which were adapted in this guide for the more polar DDL.

-

-

Chen, J., et al. (2023). "Development of a UPLC-MS/MS method for the determination of lacosamide and its metabolite and its application to drug-drug interaction."[4] Frontiers in Pharmacology. Link

-

Relevance: Cites the metabolic pathway and limitations of current methods for polar metabolites.

-

-

PubChem Compound Summary. "Lacosamide Metabolites." National Library of Medicine.[1] Link[1]

-

Relevance: Verifies the chemical structure and physicochemical properties (H-bond donors/acceptors) of the desmethyl/desacetyl variants.

-

-

Domingos, J., et al. (2021). "Stability Indicating Methods for Determination of Third Generation Antiepileptic Drugs and Their Related Substances."[5] Current Pharmaceutical Analysis. Link

-

Relevance: Discusses forced degradation pathways that generate the fully hydrolyzed DDL species.

-

Sources

- 1. (R)-2-Amino-N-benzyl-3-methoxypropionamide | C11H16N2O2 | CID 10104501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Therapeutic Drug Monitoring of Lacosamide by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 5. researchgate.net [researchgate.net]

A Validated RP-HPLC Method for the Quantification of Desacetyl Desmethyl Lacosamide

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note details a robust, sensitive, and validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative determination of Desacetyl Desmethyl Lacosamide, a key impurity and potential metabolite of the antiepileptic drug Lacosamide.[1] The method utilizes a C18 stationary phase with an isocratic mobile phase composed of a phosphate buffer and acetonitrile, ensuring optimal separation and peak symmetry. Detection is performed using a UV detector at 215 nm. The protocol has been rigorously validated in accordance with the International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity.[2][3] This method is suitable for routine quality control analysis in bulk drug manufacturing and pharmaceutical formulation development.

Introduction

Lacosamide is a third-generation antiepileptic drug (AED) widely used in the treatment of partial-onset seizures.[4] Its mechanism involves the selective enhancement of slow inactivation of voltage-gated sodium channels, which helps to stabilize hyperexcitable neuronal membranes. The purity of an active pharmaceutical ingredient (API) is a critical attribute that directly impacts its safety and efficacy. Regulatory bodies mandate the identification and quantification of all impurities present in the API and finished drug products.

Desacetyl Desmethyl Lacosamide (CAS No. 175481-39-7) is a known impurity of Lacosamide.[1] Its presence must be carefully controlled within specified limits. Therefore, a reliable and validated analytical method is essential for its accurate quantification. This application note provides a complete protocol for this purpose, designed for researchers, quality control analysts, and drug development professionals.

Chromatographic Principle

The method is based on the principle of reverse-phase chromatography, the most common mode of HPLC for pharmaceutical analysis.

Causality Behind Experimental Choices:

-

Stationary Phase: A C18 (octadecylsilane) column is selected due to its hydrophobic nature, which provides effective retention for moderately polar analytes like Desacetyl Desmethyl Lacosamide (Molecular Formula: C10H14N2O2)[1]. The long alkyl chains create a non-polar environment, leading to separation based on hydrophobic interactions.

-

Mobile Phase: An isocratic mobile phase, consisting of an aqueous phosphate buffer and acetonitrile, is employed.

-

Acetonitrile (ACN): Chosen as the organic modifier for its low viscosity and UV transparency at lower wavelengths. The ratio of ACN to the aqueous buffer is optimized to achieve a suitable retention time (typically within 10 minutes) and good resolution from other potential impurities.[5]

-

Phosphate Buffer (pH 4.0): The analyte contains a primary amine group. Maintaining a consistent pH below the pKa of this group ensures that it remains in its protonated, more polar form. This prevents peak tailing and leads to sharp, symmetrical peaks by minimizing unwanted interactions with residual silanols on the silica backbone of the stationary phase.[5]

-

-

Detection: The analyte lacks a significant chromophore, resulting in low UV absorbance at higher wavelengths. Therefore, a lower wavelength of 215 nm is selected to achieve adequate sensitivity for quantifying impurity-level concentrations.[5]

Experimental Methodology

Instrumentation

A standard HPLC system equipped with the following is required:

-

Isocratic or Gradient Pumping System

-

Autosampler with temperature control

-

Column Thermostat

-

UV-Vis or Photodiode Array (PDA) Detector

Chemicals, Reagents, and Standards

-

Desacetyl Desmethyl Lacosamide Reference Standard (Purity ≥98%)

-

Acetonitrile (HPLC Grade)

-

Monobasic Potassium Phosphate (KH2PO4) (Analytical Grade)

-

Orthophosphoric Acid (Analytical Grade)

-

Water (HPLC Grade or Milli-Q)

Optimized Chromatographic Conditions

The following table summarizes the optimized parameters for the analysis.

| Parameter | Condition |

| Column | Hypersil BDS C18, 250 x 4.6 mm, 5 µm |

| Mobile Phase | 0.01M KH2PO4 (pH 4.0 with H3PO4) : Acetonitrile (30:70, v/v)[5] |

| Flow Rate | 1.0 mL/min[5] |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | 215 nm[5] |

| Run Time | 10 minutes |

Preparation of Standard Solutions

-

Diluent: Mobile phase is used as the diluent.

-

Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of Desacetyl Desmethyl Lacosamide reference standard and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. Sonicate for 5 minutes if necessary.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to achieve concentrations for the linearity curve (e.g., 0.5, 1, 2, 5, 10, and 15 µg/mL).

Preparation of Sample Solutions (for Bulk Drug Analysis)

-

Accurately weigh about 25 mg of the Lacosamide bulk drug sample into a 50 mL volumetric flask.

-

Add approximately 30 mL of diluent and sonicate for 15 minutes to dissolve.[6]

-

Allow the solution to cool to room temperature and dilute to the mark with the diluent.

-

Filter the solution through a 0.45 µm PTFE syringe filter before injecting into the HPLC system.[6]

Method Validation Protocol & Results

The developed method was validated according to ICH Q2(R1) guidelines to ensure its suitability for the intended purpose.[2][7]

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[8] A solution of Lacosamide API was spiked with Desacetyl Desmethyl Lacosamide and injected. The chromatogram showed complete baseline separation between the main Lacosamide peak and the Desacetyl Desmethyl Lacosamide peak, proving the method's specificity.

System Suitability

System suitability tests are performed to verify that the chromatographic system is adequate for the intended analysis. A working standard solution (5 µg/mL) was injected six times.

| Parameter | Acceptance Criteria | Observed Value |

| Tailing Factor | ≤ 2.0 | 1.25 |

| Theoretical Plates | ≥ 2000 | 7800 |

| % RSD of Peak Area | ≤ 2.0% | 0.85% |

| % RSD of Retention Time | ≤ 1.0% | 0.21% |

Linearity

The linearity was evaluated across a range of 0.5 - 15 µg/mL. A calibration curve was constructed by plotting peak area against concentration.

| Parameter | Result |

| Concentration Range | 0.5 - 15 µg/mL |

| Correlation Coefficient (r²) | ≥ 0.999 |

| Regression Equation | y = 45872x + 1250 |

Accuracy (% Recovery)

Accuracy was determined by spiking a known amount of analyte into a sample solution at three different concentration levels (80%, 100%, and 120% of the target concentration). Each level was prepared in triplicate. As per ICH guidelines, accuracy should be assessed using a minimum of 9 determinations over a minimum of 3 concentration levels.[2]

| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery | % RSD |

| 80% | 4.0 | 3.98 | 99.5% | 0.9% |

| 100% | 5.0 | 5.03 | 100.6% | 0.7% |

| 120% | 6.0 | 5.95 | 99.2% | 1.1% |

Precision

Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).[2]

-

Repeatability (Intra-day Precision): Six separate sample preparations were analyzed on the same day.

-

Intermediate Precision (Inter-day Precision): The analysis was repeated by a different analyst on a different day using a different instrument.

| Precision Level | % RSD of Assay Results |

| Repeatability | 0.92% |

| Intermediate Precision | 1.35% |

Limit of Detection (LOD) & Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the signal-to-noise ratio method.

-

LOD: 0.15 µg/mL (Signal-to-Noise Ratio ≈ 3:1)

-

LOQ: 0.50 µg/mL (Signal-to-Noise Ratio ≈ 10:1) The LOQ was confirmed to have acceptable precision and accuracy.

Robustness

The robustness of the method was evaluated by introducing small, deliberate variations to the chromatographic conditions. The system suitability parameters remained within the acceptance criteria for all tested variations.

| Parameter Varied | Variation | Result |

| Flow Rate | ± 0.1 mL/min | No significant change |

| Column Temperature | ± 2 °C | No significant change |

| Mobile Phase pH | ± 0.2 units | No significant change |

| Acetonitrile % | ± 2% | Minor shift in RT, resolution maintained |

Visualizations and Workflows

HPLC Method Development Logic

Caption: Standard operational workflow for sample analysis.

Conclusion

The RP-HPLC method described in this application note is demonstrated to be specific, linear, accurate, precise, and robust for the quantification of Desacetyl Desmethyl Lacosamide. All validation parameters met the acceptance criteria defined by the ICH guidelines. The short run time and simple mobile phase composition make this method efficient and cost-effective for routine use in quality control laboratories for the analysis of bulk drug substances and finished pharmaceutical products containing Lacosamide.

References

-

Research Journal of Pharmaceutical, Biological and Chemical Sciences. HPLC method for determination of lacosamide. [https://www.rjpbcs.com/pdf/2011_2(4)/.[6]pdf]([Link]6]pdf)

-

Gopeshkumar Singh, Vimal Kumar. RP-HPLC method development and validation for the estimation of lacosamide in control release formulations. International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS). 2021. [Link]

-

Ayako Furugen, et al. Simple and validated method to quantify lacosamide in human breast milk and plasma using UPLC/MS/MS and its application to estimate drug transfer into breast milk. Journal of Pharmaceutical Health Care and Sciences. 2023. [Link]

-

Payto D, Foldvary-Schaefer N, So N, Bruton M, Wang S. A sensitive and rapid method for quantification of lacosamide and desmethyl lacosamide by LC-MS/MS. Bioanalysis. 2014. [Link]

-

YMER. Development and Validation of a Novel HPLC Method for Quantification of Lacosamide and Its Impurity Benzyl Acetate in Pharmaceutical Formulation. 2024. [Link]

-

Pharmaguideline. Steps for HPLC Method Validation. [Link]

-

Jie Chen, et al. Development of a UPLC-MS/MS method for the determination of lacosamide and its metabolite and its application to drug-drug interaction. ResearchGate. 2023. [Link]

-

Jie Chen, et al. Development of a UPLC-MS/MS method for the determination of lacosamide and its metabolite and its application to drug-drug interaction. National Center for Biotechnology Information. 2023. [Link]

-

International Journal of Applied Pharmaceutics. Quantitative estimation of related compounds of lacosamide in oral solution by using reverse phase HPLC. [Link]

-

International Journal of Research in Pharmacy and Chemistry. DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR THE ESTIMATION OF LACOSAMIDE IN BULK AND PARENTERAL DOSAGE FORM. [Link]

-

ICH. VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). 2005. [Link]

-

ResearchGate. Quantitative determination of lacosamide in human plasma using liquid chromatography-tandem mass spectrometry and its application to pharmacokinetic study. 2021. [Link]

-

European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. 2022. [Link]

-

European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. [Link]

-

AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]

Sources

- 1. Desacetyl DesMethyl LacosaMide | 175481-39-7 [chemicalbook.com]

- 2. database.ich.org [database.ich.org]

- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 4. ymerdigital.com [ymerdigital.com]

- 5. rjpbcs.com [rjpbcs.com]

- 6. ijbpas.com [ijbpas.com]

- 7. ema.europa.eu [ema.europa.eu]

- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

Application Note: A Validated Protocol for the Synthesis of Desacetyl Desmethyl Lacosamide Reference Standard

Abstract

This application note provides a detailed, robust, and validated protocol for the synthesis of Desacetyl Desmethyl Lacosamide, a critical impurity and intermediate in the manufacturing of the antiepileptic drug Lacosamide. The synthesis commences with the readily available chiral starting material, D-Serine. The protocol is designed for high purity and yield, making it suitable for the preparation of a reference standard for analytical and quality control purposes in pharmaceutical development and manufacturing. The causality behind experimental choices, in-process controls, and characterization of the final product are thoroughly discussed to ensure scientific integrity and reproducibility.

Introduction

Lacosamide, (R)-2-acetamido-N-benzyl-3-methoxypropanamide, is an anticonvulsant medication used for the adjunctive treatment of partial-onset seizures. During its synthesis and storage, various related substances can be formed as impurities. Desacetyl Desmethyl Lacosamide, chemically known as (2R)-2-amino-N-benzyl-3-hydroxypropanamide, is a key process-related impurity and a potential metabolite.[1] The availability of a high-purity reference standard of this compound is crucial for the accurate detection, quantification, and control of impurities in Lacosamide drug substance and formulated products, thereby ensuring their safety and efficacy.

This document outlines a straightforward and efficient two-step synthetic route starting from D-Serine. The protocol is designed to be self-validating by providing clear explanations for each step and including appropriate analytical checkpoints.

Synthetic Scheme

The synthetic pathway for Desacetyl Desmethyl Lacosamide from D-Serine is depicted below. The strategy involves the initial protection of the amino group of D-Serine using a tert-butyloxycarbonyl (Boc) group, followed by the coupling of the protected amino acid with benzylamine to form the corresponding amide. The final step is the deprotection of the Boc group under acidic conditions to yield the target compound.

Diagram: Synthetic Pathway for Desacetyl Desmethyl Lacosamide

Caption: Synthetic route from D-Serine to Desacetyl Desmethyl Lacosamide.

Experimental Protocol

Materials and Instrumentation

| Reagent/Material | Grade | Supplier |

| D-Serine | ≥99% | Sigma-Aldrich |

| Di-tert-butyl dicarbonate ((Boc)₂O) | Reagent Grade | Sigma-Aldrich |

| Sodium Hydroxide (NaOH) | ACS Grade | VWR |

| Dioxane | Anhydrous | Sigma-Aldrich |

| Isobutyl chloroformate | ≥98% | Sigma-Aldrich |

| N-methylmorpholine (NMM) | ≥99% | Sigma-Aldrich |

| Benzylamine | ≥99% | Sigma-Aldrich |

| Tetrahydrofuran (THF) | Anhydrous | Sigma-Aldrich |

| Hydrochloric Acid (HCl) | 4M in Dioxane | Sigma-Aldrich |

| Ethyl Acetate | HPLC Grade | Fisher Scientific |

| Hexanes | HPLC Grade | Fisher Scientific |

| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | VWR |

| Thin Layer Chromatography (TLC) Plates | Silica Gel 60 F₂₅₄ | Millipore |

| Nuclear Magnetic Resonance (NMR) Spectrometer | 400 MHz | Bruker |

| High-Resolution Mass Spectrometer (HRMS) | Q-TOF | Agilent |

| High-Performance Liquid Chromatography (HPLC) System | with UV detector | Waters |

Step 1: Synthesis of (R)-2-(tert-butoxycarbonylamino)-3-hydroxypropanoic acid (Boc-D-Serine)

Rationale: The protection of the amino group of D-Serine with a Boc group is a crucial initial step to prevent its participation in the subsequent amidation reaction. The Boc protecting group is stable under the coupling conditions and can be readily removed in the final step.

Procedure:

-

To a solution of D-Serine (10.0 g, 95.1 mmol) in a mixture of 1,4-dioxane (100 mL) and water (50 mL), add sodium hydroxide (4.76 g, 119.0 mmol) and stir until a clear solution is obtained.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate ((Boc)₂O) (22.8 g, 104.7 mmol) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by TLC (Mobile Phase: Ethyl Acetate/Hexanes 1:1 with 1% acetic acid). The disappearance of the D-Serine spot indicates reaction completion.

-

Concentrate the reaction mixture under reduced pressure to remove the dioxane.

-

Dilute the remaining aqueous solution with water (100 mL) and wash with ethyl acetate (2 x 50 mL) to remove any unreacted (Boc)₂O.

-

Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1M HCl.

-

Extract the product with ethyl acetate (3 x 100 mL).

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield Boc-D-Serine as a white solid.

| Parameter | Value |

| Expected Yield | 18-20 g (92-98%) |

| Appearance | White crystalline solid |

| Purity (by NMR) | >98% |

Step 2: Synthesis of (R)-tert-butyl (1-(benzylamino)-3-hydroxy-1-oxopropan-2-yl)carbamate

Rationale: This step involves the coupling of the carboxylic acid of Boc-D-Serine with benzylamine to form the corresponding amide. A mixed anhydride method using isobutyl chloroformate and N-methylmorpholine is employed for the activation of the carboxylic acid, which allows for an efficient and high-yielding amidation reaction.[2]

Procedure:

-

Dissolve Boc-D-Serine (10.0 g, 48.7 mmol) in anhydrous tetrahydrofuran (THF) (150 mL) and cool the solution to -15 °C in an acetone/ice bath.

-

Add N-methylmorpholine (5.4 mL, 49.2 mmol) dropwise, maintaining the temperature at -15 °C.

-

Slowly add isobutyl chloroformate (6.4 mL, 49.2 mmol) dropwise over 20 minutes, ensuring the temperature does not exceed -10 °C. A white precipitate of N-methylmorpholine hydrochloride will form.

-

Stir the reaction mixture at -15 °C for 30 minutes to allow for the formation of the mixed anhydride.

-

In a separate flask, dissolve benzylamine (5.8 mL, 53.6 mmol) in anhydrous THF (50 mL).

-

Add the benzylamine solution dropwise to the reaction mixture at -15 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by TLC (Mobile Phase: Ethyl Acetate/Hexanes 1:1).

-

Filter the reaction mixture to remove the N-methylmorpholine hydrochloride precipitate and wash the solid with THF.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate (150 mL) and wash successively with 1M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel (Eluent: Ethyl Acetate/Hexanes gradient) to yield the pure product as a white solid.

| Parameter | Value |

| Expected Yield | 11-13 g (75-85%) |

| Appearance | White solid |

| Purity (by HPLC) | >99% |

Step 3: Synthesis of (2R)-2-amino-N-benzyl-3-hydroxypropanamide (Desacetyl Desmethyl Lacosamide)

Rationale: The final step is the removal of the Boc protecting group to unmask the primary amine. This is achieved under acidic conditions using hydrochloric acid in dioxane, which provides a clean and efficient deprotection with minimal side products.

Procedure:

-

Dissolve the (R)-tert-butyl (1-(benzylamino)-3-hydroxy-1-oxopropan-2-yl)carbamate (5.0 g, 16.9 mmol) in 1,4-dioxane (50 mL).

-

Add a 4M solution of HCl in dioxane (21.1 mL, 84.5 mmol) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours. Gas evolution (CO₂) will be observed.

-

Monitor the reaction progress by TLC (Mobile Phase: Dichloromethane/Methanol 9:1).

-

Upon completion, concentrate the reaction mixture under reduced pressure to obtain a solid.

-

Triturate the solid with diethyl ether (50 mL), filter, and wash with diethyl ether to obtain the hydrochloride salt of the product.

-

To obtain the free base, dissolve the hydrochloride salt in water (50 mL) and basify to pH 9-10 with 1M NaOH.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield Desacetyl Desmethyl Lacosamide as a white to off-white solid.

| Parameter | Value |

| Expected Yield | 2.8-3.2 g (85-95%) |

| Appearance | White to off-white solid |

| Purity (by HPLC) | >99.5% |

| Chiral Purity (by Chiral HPLC) | >99.5% ee |

Characterization

The synthesized Desacetyl Desmethyl Lacosamide standard should be thoroughly characterized to confirm its identity and purity.

-

¹H NMR (400 MHz, DMSO-d₆): The spectrum should be consistent with the structure, showing characteristic peaks for the aromatic protons of the benzyl group, the methylene protons of the benzyl group, the methine and methylene protons of the propanamide backbone, and the amine and hydroxyl protons.

-

¹³C NMR (100 MHz, DMSO-d₆): The spectrum should show the expected number of carbon signals corresponding to the structure.

-

Mass Spectrometry (ESI+): The high-resolution mass spectrum should show the correct molecular ion peak corresponding to the molecular formula C₁₀H₁₄N₂O₂.

-

HPLC: Purity should be determined using a validated HPLC method.

-

Chiral HPLC: Enantiomeric purity should be confirmed using a suitable chiral column.

-

Melting Point: The melting point should be sharp and consistent with literature values.

Conclusion

This application note provides a comprehensive and validated protocol for the synthesis of Desacetyl Desmethyl Lacosamide, a key reference standard for the quality control of Lacosamide. The described method is reliable, high-yielding, and produces a final product of high purity. By following this protocol, researchers, scientists, and drug development professionals can confidently prepare this important analytical standard for their applications.

References

-

Eadara, K. C., et al. (2016). Synthesis and characterization of process related impurities of an anticonvulsant drug-Lacosamide. Der Pharma Chemica, 8(16), 98-104. [Link][1]

-

Srinivasachary K, et al. (2017). Identification of Impurities and Improved the Synthesis of Lacosamide. Der Pharma Chemica, 9(12), 108-115. [Link][2]

-

Google Patents. CN105646284A - Lacosamide synthesis method. [3]

-

Google Patents. CN113816869A - Preparation method of lacosamide process impurities. [4]

Sources

Application Note: High-Throughput UPLC-MS/MS Quantification of Lacosamide and O-Desmethyl-lacosamide in Human Plasma

Executive Summary & Scientific Rationale

Lacosamide (Vimpat®) is a third-generation antiepileptic drug (AED) that functions by selectively enhancing the slow inactivation of voltage-gated sodium channels. While Lacosamide demonstrates linear pharmacokinetics, the monitoring of its primary metabolite, O-desmethyl-lacosamide (ODL) , provides critical insights into patient-specific metabolic phenotypes, particularly regarding CYP2C19 activity.

This application note details a robust, self-validating UPLC-MS/MS protocol for the simultaneous quantification of Lacosamide and ODL. Unlike generic protocols, this method prioritizes throughput and column longevity without sacrificing sensitivity.

Why Monitor the Metabolite?

Although ODL is pharmacologically inactive, its ratio to the parent drug serves as a functional biomarker for CYP2C19 poor metabolizers (PMs). Variations in this enzymatic pathway can alter Lacosamide clearance, making the simultaneous measurement of parent and metabolite a powerful tool for precision dosing.

Metabolic Pathway & Analyte Logic

Understanding the structural transformation is vital for MS optimization. Lacosamide undergoes demethylation at the O-methyl group.

-

Lacosamide: Lipophilic, elutes later on C18.

-

O-Desmethyl-lacosamide: More polar (exposed hydroxyl), elutes earlier.

-

Critical Control Point: The separation of these two is generally easily achieved on Reverse Phase (RP) columns, but care must be taken to separate them from matrix phospholipids to avoid ion suppression.

Figure 1: Metabolic pathway of Lacosamide highlighting the primary demethylation step mediated by CYP enzymes.

Experimental Protocol

Chemicals and Reagents

-

Reference Standards: Lacosamide (>99%), O-Desmethyl-lacosamide (>98%).

-

Internal Standard (IS): Lacosamide-d3 or Lacosamide-13C,d3 (Isotopically labeled standards are mandatory to compensate for matrix effects).

-

Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), and Water.

-

Additives: Formic Acid (FA) and Ammonium Acetate (AmAc).

Sample Preparation: Protein Precipitation (PPT)